Cas no 17005-57-1 (Benzenamine, 4-(diethylphosphino)-N,N-dimethyl-)

Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-(diethylphosphino)-N,N-dimethyl-
- 4-(Diethylphosphino)-N,N-dimethylaniline
- 4-diethylphosphanyl-N,N-dimethylaniline
- 4-(Diethylphosphino)-N,N-dimethylbenzenamine
- Diethyl[4-(N,N-dimethylamino)phenyl]phosphine
- Ellman Ligand
- 17005-57-1
- MFCD27952535
- 4-(Diethylphosphino)-N,N-dimethylaniline, 97%
- starbld0043593
- DTXSID80633653
- (4-(N,N-dimethylamino)phenyl)diethylphosphine
- diethyl(p-dimethylaminophenyl)phosphine
- 4-(Diethylphosphanyl)-N,N-dimethylaniline
-
- MDL: MFCD27952535
- Inchi: InChI=1S/C12H20NP/c1-5-14(6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3
- InChI Key: FMNOWZMFKYVARU-UHFFFAOYSA-N
- SMILES: CCP(CC)C1=CC=C(C=C1)N(C)C
Computed Properties
- Exact Mass: 209.1335
- Monoisotopic Mass: 209.133336640g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1.023 g/mL at 25 °C(lit.)
- Flash Point: Fahrenheit: >230 ° f
Celsius: >110 ° c - Refractive Index: n20/D 1.583(lit.)
- PSA: 3.24
Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 747270-1G |
Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- |
17005-57-1 | 97% | 1G |
¥1414.75 | 2022-02-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 747270-5G |
Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- |
17005-57-1 | 97% | 5G |
¥6864.91 | 2022-02-24 |
Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- Related Literature
-
Masha Elkin,Timothy R. Newhouse Chem. Soc. Rev. 2018 47 7830
Additional information on Benzenamine, 4-(diethylphosphino)-N,N-dimethyl-
Comprehensive Guide to Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- (CAS No. 17005-57-1)
Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- (CAS No. 17005-57-1) is a specialized organophosphorus compound with unique chemical properties that make it valuable in various industrial and research applications. This compound belongs to the class of phosphine-substituted anilines, which are increasingly gaining attention due to their versatile reactivity and potential in catalysis and material science. In this article, we delve into its molecular structure, key properties, applications, and recent advancements in its utilization.
The molecular structure of Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- features a benzene ring substituted with a diethylphosphino group at the para position and dimethylamino groups on the nitrogen atom. This combination of functional groups imparts both electron-donating and steric effects, making it a promising ligand in transition metal catalysis. Researchers have explored its role in cross-coupling reactions, where it enhances reaction efficiency and selectivity.
One of the most significant applications of CAS No. 17005-57-1 is in the field of homogeneous catalysis. Its ability to coordinate with metals like palladium, platinum, and rhodium makes it a preferred choice for pharmaceutical intermediates synthesis and fine chemical production. Recent studies highlight its effectiveness in C-C bond formation reactions, which are critical in drug discovery and agrochemical development. The growing demand for sustainable chemical processes has further amplified interest in this compound.
Beyond catalysis, Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- has shown potential in advanced material science. Its incorporation into polymers and coordination complexes has led to materials with improved thermal stability and electronic properties. This aligns with the current trend toward smart materials and green chemistry, addressing global challenges in energy storage and environmental sustainability.
The market for phosphine-based compounds like CAS No. 17005-57-1 is expanding, driven by advancements in organic synthesis and industrial applications. Companies are investing in high-purity formulations to meet the stringent requirements of pharmaceutical and electronic industries. Additionally, regulatory frameworks promoting safer chemical alternatives are likely to boost its adoption in coming years.
In conclusion, Benzenamine, 4-(diethylphosphino)-N,N-dimethyl- (CAS No. 17005-57-1) represents a cutting-edge solution for modern chemical challenges. Its dual functionality as a ligand and building block positions it at the forefront of innovation in chemistry. As research continues to uncover new applications, this compound is poised to play a pivotal role in shaping the future of sustainable industrial processes and advanced material design.
17005-57-1 (Benzenamine, 4-(diethylphosphino)-N,N-dimethyl-) Related Products
- 1693935-30-6(tert-butyl 3-iodo-4-(oxetan-3-yloxy)pyrrolidine-1-carboxylate)
- 2229141-77-7((2-hydroxy-5-nitrophenyl)methyl sulfamate)
- 951996-11-5(7-hydroxy-8-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-3-(3-methoxyphenyl)-2H-chromen-2-one)
- 2228482-05-9(1-{1-[2-(3-Fluorophenoxy)ethyl]cyclopropyl}ethan-1-amine)
- 43027-41-4(2-(Chloromethyl)-1,4-naphthalenedione)
- 2227870-52-0((1S)-3-amino-1-(2-chloro-6-methoxyphenyl)propan-1-ol)
- 2411309-98-1(N-{2-1-(5-bromo-2-chloro-6-methylpyridin-3-yl)-N-methylformamidoethyl}acetamide)
- 1261730-92-0(2-Methoxy-5-(3-(trifluoromethyl)phenyl)pyridine-4-acetonitrile)
- 1269036-39-6({3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride)
- 2172091-61-9(2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinolin-3-ylmethanol)



